3-Chloro-4-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
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Overview
Description
3-Chloro-4-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of a chlorine atom, an isopropyl group, and a benzothiadiazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of a precursor benzothiadiazine compound, followed by the introduction of the isopropyl group through alkylation reactions. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiadiazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
- 3-Chloro-4-(methyl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
- 3-Bromo-4-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Uniqueness
3-Chloro-4-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
108221-79-0 |
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Molecular Formula |
C10H11ClN2O2S |
Molecular Weight |
258.73 g/mol |
IUPAC Name |
3-chloro-4-propan-2-yl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C10H11ClN2O2S/c1-7(2)13-8-5-3-4-6-9(8)16(14,15)12-10(13)11/h3-7H,1-2H3 |
InChI Key |
ZNJLBSNRTGSFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2S(=O)(=O)N=C1Cl |
Origin of Product |
United States |
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